2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H6ClN3. It is a derivative of pyrrolopyrimidine and is characterized by the presence of a chlorine atom at the 2-position and a dihydropyrrolo ring fused to a pyrimidine ring.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and survival.
Mode of Action
This compound interacts with its targets by binding to the kinase active sites, inhibiting their activity . This interaction disrupts the normal signaling pathways, leading to changes in cellular functions.
Biochemical Pathways
Upon binding to its targets, this compound affects several biochemical pathways. It induces cell cycle arrest and apoptosis in cancer cells . The compound up-regulates pro-apoptotic proteins such as caspase-3 and Bax, while down-regulating anti-apoptotic protein Bcl-2 .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its chemical structure and the presence of halogen atoms .
Result of Action
The action of this compound results in significant molecular and cellular effects. It causes cell cycle arrest at the G1/S phase and induces apoptotic death in cancer cells . At the molecular level, it increases the activity of pro-apoptotic proteins and decreases the activity of anti-apoptotic proteins .
Biochemical Analysis
Biochemical Properties
It has been synthesized and tested in vitro against several human cancer cell lines . The compound showed promising activity, particularly against MCF7 cells .
Cellular Effects
In cellular assays, 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has shown to exert cytotoxic effects against various types of cells . It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Molecular docking studies have shown promising binding affinities of similar compounds against Bcl2 anti-apoptotic protein . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrrolopyrimidine ring system . Another approach involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely to be employed to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like oxone and hydrogen peroxide (H2O2) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyrimidines, N-oxides, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes.
Comparison with Similar Compounds
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
- 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- 2-Fluoro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- 2-Iodo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
These compounds share a similar core structure but differ in the halogen substituent at the 2-position. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h3H,1-2H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCUTNLVLAXTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=NC=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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